An In-depth Technical Guide to Fluorinated N-Methoxy-N-methylacetamides in Modern Organic Synthesis
An In-depth Technical Guide to Fluorinated N-Methoxy-N-methylacetamides in Modern Organic Synthesis
This guide provides an in-depth exploration of fluorinated N-methoxy-N-methylacetamides, a class of reagents increasingly pivotal in contemporary drug discovery and chemical research. While the specific monofluorinated derivative, 2-Fluoro-N-methoxy-N-methylacetamide, is less commonly documented, this whitepaper will focus on its more prevalent and extensively characterized di- and tri-fluorinated analogs: 2,2-Difluoro-N-methoxy-N-methylacetamide and 2,2,2-Trifluoro-N-methoxy-N-methylacetamide . These compounds serve as exemplary models to understand the synthesis, properties, and applications of this burgeoning class of fluorinated Weinreb amides.
The strategic incorporation of fluorine into organic molecules can profoundly influence their pharmacological profiles, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorinated building blocks highly sought after in medicinal chemistry. N-methoxy-N-methylamides, or Weinreb amides, are esteemed for their controlled reactivity with organometallic reagents to furnish ketones, mitigating the over-addition often observed with other acylating agents.[2][3] The convergence of these two functionalities in fluorinated N-methoxy-N-methylacetamides has created a powerful toolkit for synthetic chemists.
This document will delve into the synthesis, physicochemical properties, and diverse applications of these reagents, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Identification
A clear understanding of the physical and chemical characteristics of these reagents is fundamental to their effective application. The following table summarizes key identifiers and properties for the di- and tri-fluorinated analogs.
| Property | 2,2-Difluoro-N-methoxy-N-methylacetamide | 2,2,2-Trifluoro-N-methoxy-N-methylacetamide |
| CAS Number | 142492-01-1[4][5] | 104863-67-4[6][7] |
| Molecular Formula | C4H7F2NO2[4][5] | C4H6F3NO2[7] |
| Molecular Weight | 139.10 g/mol [5][8] | 157.09 g/mol [7] |
| Appearance | Clear colorless to yellow or orange to brown liquid[4] | Colorless to light yellow clear liquid |
| Purity | ≥97%[8] | >98.0%(GC) |
| Refractive Index | 1.3990-1.4050 @ 20°C[4] | Not specified |
| IUPAC Name | 2,2-difluoro-N-methoxy-N-methylacetamide[4][5] | 2,2,2-trifluoro-N-methoxy-N-methylacetamide[7] |
Synthesis of Fluorinated N-Methoxy-N-methylacetamides: A Generalized Approach
The synthesis of fluorinated N-methoxy-N-methylacetamides typically involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt with an appropriate fluorinated acylating agent. This process is a variation of the well-established Weinreb amide synthesis.
Caption: Generalized synthetic workflow for fluorinated N-methoxy-N-methylacetamides.
Experimental Protocol: Synthesis of a Fluorinated N-Methoxy-N-methylacetamide
Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific substrate and laboratory conditions. Appropriate safety precautions must be taken at all times.
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Reaction Setup: To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), slowly add a suitable base such as pyridine (2.2 equivalents) at 0 °C.
-
Acylation: While maintaining the temperature at 0 °C, add the corresponding fluorinated acetyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, partition the reaction mixture between brine and an organic solvent like diethyl ether. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired fluorinated N-methoxy-N-methylacetamide.
Applications in Organic Synthesis and Drug Development
Fluorinated N-methoxy-N-methylacetamides are versatile intermediates in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.
1. Synthesis of Fluorinated Ketones:
The primary application of these reagents is in the synthesis of fluorinated ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[3]
Caption: Reaction pathway for the synthesis of fluorinated ketones.
2. Building Blocks for Bioactive Molecules:
The resulting fluorinated ketones are valuable precursors for a variety of biologically active compounds. The introduction of a fluorinated moiety can significantly enhance the therapeutic properties of a drug candidate. For instance, these building blocks are utilized in the synthesis of inhibitors, modulators of biological pathways, and novel pharmaceutical agents. The difluoro substitution, in particular, can improve metabolic stability and lipophilicity.[1]
3. Precursors for Complex Molecular Architectures:
Beyond ketone synthesis, the reactivity of the fluorinated acetyl group allows for its incorporation into more complex molecular scaffolds. These reagents can be employed in multi-step syntheses to construct key fragments of natural products or designed molecules with specific biological targets.
Safety, Handling, and Storage
Working with fluorinated N-methoxy-N-methylacetamides requires adherence to strict safety protocols due to their potential hazards.
Hazard Identification:
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2,2,2-Trifluoro-N-methoxy-N-methylacetamide: Classified as a flammable liquid and vapor. It is toxic if swallowed and causes serious eye irritation.[7]
-
2,2-Difluoro-N-methoxy-N-methylacetamide: May be harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5]
Safety and Handling Precautions:
| Precautionary Measure | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9] |
| Ventilation | Use only outdoors or in a well-ventilated area.[9] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[10] |
| Storage | Keep the container tightly closed in a dry, well-ventilated place. Keep cool.[9] For some compounds, storage under nitrogen and refrigeration may be recommended.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |
Conclusion
Fluorinated N-methoxy-N-methylacetamides, particularly the di- and tri-fluorinated analogs, are powerful and versatile reagents in modern organic synthesis. Their ability to cleanly deliver fluorinated acyl groups makes them invaluable for the construction of fluorinated ketones and other complex molecules with potential biological activity. A thorough understanding of their synthesis, properties, and safe handling is crucial for leveraging their full potential in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of these building blocks in drug discovery and materials science is set to expand.
References
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2,2-Difluoro-N-methoxy-N-methylacetamide from Aladdin Scientific | Biocompare.com. [Link]
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2,2,2-Trifluoro-N-methoxy-N-methylacetamide | C4H6F3NO2 | CID 2782382 - PubChem. [Link]
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2,2-Difluoro-N-methoxy-N-methylacetamide | C4H7F2NO2 | CID 19023731 - PubChem. [Link]
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Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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